molecular formula C8H5BrN2 B592046 7-Bromocinnoline CAS No. 1375108-47-6

7-Bromocinnoline

Cat. No.: B592046
CAS No.: 1375108-47-6
M. Wt: 209.046
InChI Key: YSQZCVRMDQNMSE-UHFFFAOYSA-N
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Description

7-Bromocinnoline is an organic compound with the molecular formula C8H5BrN2 and a molecular weight of 209.05 g/mol It is a derivative of cinnoline, characterized by the presence of a bromine atom at the 7th position of the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromocinnoline can be synthesized through several methods. One common approach involves the bromination of cinnoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction typically occurs under reflux conditions in an organic solvent like chloroform or carbon tetrachloride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromocinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the cinnoline ring.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cinnolines, while oxidation and reduction can produce different oxidation states of the cinnoline ring.

Scientific Research Applications

7-Bromocinnoline has several applications in scientific research:

Comparison with Similar Compounds

    Cinnoline: The parent compound of 7-Bromocinnoline, lacking the bromine substituent.

    7-Chlorocinnoline: Similar structure with a chlorine atom instead of bromine.

    7-Iodocinnoline: Contains an iodine atom at the 7th position.

Uniqueness: this compound is unique due to the presence of the bromine atom, which influences its reactivity and interaction with other molecules. The bromine substituent can enhance the compound’s ability to participate in certain chemical reactions, such as nucleophilic substitution, compared to its chlorine or iodine analogs.

Properties

IUPAC Name

7-bromocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQZCVRMDQNMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00739767
Record name 7-Bromocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375108-47-6
Record name 7-Bromocinnoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375108-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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